molecular formula C11H22N2 B1581534 Dipiperidinomethane CAS No. 880-09-1

Dipiperidinomethane

Cat. No.: B1581534
CAS No.: 880-09-1
M. Wt: 182.31 g/mol
InChI Key: LRKYLKBLUJXTFL-UHFFFAOYSA-N
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Description

Dipiperidinomethane, also known as 1,1’-Methylenedipiperidine, is an organic compound with the molecular formula C11H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two piperidine rings connected by a methylene bridge. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipiperidinomethane can be synthesized through various methods. One common method involves the reaction of piperidine with formaldehyde. The reaction typically proceeds as follows:

    Reaction of Piperidine with Formaldehyde: Piperidine is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Dipiperidinomethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipiperidinomethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipiperidinomethane involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as metalloproteases and aspartyl proteases. The compound forms covalent adducts with these enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two piperidine rings connected by a methylene bridge. This structure imparts specific chemical properties, such as its ability to form covalent adducts with enzymes, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKYLKBLUJXTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047453
Record name Dipiperidinomethane
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Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

880-09-1
Record name Dipiperidinomethane
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Record name Dipiperidinomethane
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Record name Dipiperidinomethane
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Record name Piperidine, 1,1'-methylenebis-
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Record name Dipiperidinomethane
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Record name Dipiperidinomethane
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Record name DIPIPERIDINOMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction outcome when dipiperidinomethane interacts with triphenyl(phenylethynyl)phosphonium bromide?

A1: While the abstract provided doesn't detail specific reaction outcomes, it indicates that the research investigates the reaction of triphenyl(phenylethynyl)phosphonium bromide with several compounds, including this compound []. Given the nature of the reactants, it is highly likely that the reaction involves nucleophilic attack by the this compound on the electrophilic phosphorus center of the phosphonium salt. This could potentially lead to various products depending on reaction conditions, including substitution products or ylides.

Q2: Are there any spectroscopic data available for this compound in the context of this reaction?

A2: Unfortunately, the abstract does not provide specific spectroscopic data for this compound or the reaction products []. To gain further insights into the structural characterization and reaction progress, one would need to consult the full text of the research paper.

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